Ap4A-IN-1 -

Ap4A-IN-1

Catalog Number: EVT-1534211
CAS Number:
Molecular Formula: C17H13F3N2O2S2
Molecular Weight: 398.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ap4A-IN-1 is an inhibitor of the Ap4A phosphorylase (Rv2613c) of Mycobacterium tuberculosis (Mtb).
Overview

Diadenosine tetraphosphate, commonly referred to as Ap4A, is a dinucleotide composed of two adenosine molecules linked by four phosphate groups. This compound plays a significant role in cellular signaling and regulation, functioning as a universal pleiotropic signaling molecule that is crucial for various cellular processes, including stress responses and protein synthesis.

Source and Classification

Ap4A is synthesized in cells primarily through the activity of aminoacyl-tRNA synthetases, which are enzymes that catalyze the attachment of amino acids to their corresponding tRNAs during protein synthesis. In addition to these enzymes, Ap4A can also be produced by firefly luciferase, DNA and RNA ligases, and acyl-CoA synthetases. It is classified as a dinucleoside polyphosphate, which is a type of nucleotide involved in energy transfer and signaling within cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ap4A can occur through several pathways:

Molecular Structure Analysis

Structure and Data

The molecular structure of diadenosine tetraphosphate features two adenosine units connected by a chain of four phosphate groups. The structure can be represented as follows:

Ap4A=AdenosineP1P2P3P4Adenosine\text{Ap}_4\text{A}=\text{Adenosine}-\text{P}_1-\text{P}_2-\text{P}_3-\text{P}_4-\text{Adenosine}

In terms of data, Ap4A has a molecular formula of C10H12N5O13P4C_{10}H_{12}N_5O_{13}P_4 and a molecular weight of approximately 492.2 g/mol. Its structural characteristics allow it to interact with various proteins and enzymes, influencing numerous biochemical pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Ap4A participates in several key biochemical reactions:

  1. Hydrolysis: Ap4A can be hydrolyzed by various enzymes such as Ap4A phosphorylase, which breaks it down into adenosine triphosphate (ATP) and adenosine diphosphate (ADP). This reaction is crucial for regulating intracellular levels of Ap4A .
  2. Role as an Alarmone: In response to cellular stress, Ap4A acts as an alarmone, signaling pathways that lead to increased expression of stress-response genes. This function is particularly important in prokaryotic and eukaryotic organisms during oxidative stress or DNA damage .
Mechanism of Action

Process and Data

The mechanism of action for Ap4A primarily involves its role as a signaling molecule within cells. When intracellular levels of Ap4A rise—often due to stress or DNA damage—it triggers various cellular responses aimed at restoring homeostasis. The following processes are notable:

  • Signal Transduction: Ap4A interacts with specific proteins that mediate cellular responses to stress, influencing pathways related to cell growth, repair, and apoptosis.
  • Regulation of Gene Expression: Elevated levels of Ap4A have been linked to the activation of genes involved in DNA repair mechanisms and other stress response pathways .

Research indicates that the accumulation of Ap4A can lead to significant changes in cellular behavior, making it a critical component in maintaining cellular integrity under adverse conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Diadenosine tetraphosphate is typically found as a white crystalline solid.
  • Solubility: It is soluble in water but may exhibit limited solubility in organic solvents.
  • Stability: The compound is relatively stable under physiological conditions but can degrade rapidly in the presence of phosphatases or under extreme pH conditions.

Relevant data indicate that the stability and reactivity of Ap4A can vary significantly based on environmental factors such as temperature and ionic strength .

Applications

Scientific Uses

Ap4A has several important applications in scientific research:

  • Biochemical Studies: Due to its role in signaling pathways, Ap4A is often studied in contexts related to cell stress responses, cancer biology, and metabolic regulation.
  • Enzyme Activity Assays: It serves as a substrate for various enzymatic assays aimed at understanding nucleotide metabolism.
  • Genetic Research: The compound is utilized in assays that explore gene expression related to stress responses in model organisms such as yeast and bacteria .
Chemical and Structural Biology of Ap4A

Structural Characterization of Ap4A and Analogues

Diadenosine tetraphosphate (Ap₄A) is a symmetrical dinucleotide consisting of two adenosine moieties linked by a tetraphosphate bridge (P¹,P⁴-bis[5′-adenosyl] tetraphosphate). The molecule adopts a "bent" or "U-shaped" conformation in solution, stabilized by intramolecular stacking interactions between the adenine rings. This conformation is critical for its biological activity, as it facilitates specific interactions with target proteins. The central tetraphosphate chain exhibits flexibility, allowing Ap₄A to adopt distinct conformations when bound to different enzymes. For example, X-ray crystallography of Bacillus subtilis inosine-5′-monophosphate dehydrogenase (IMPDH) bound to Ap₄A (PDB: 7L5Z) reveals that the ligand bridges two subunits at a dimeric interface, acting as an "intermolecular glue" that stabilizes the octameric form of the enzyme [3].

The phosphoanhydride bonds within the tetraphosphate chain are thermodynamically unstable, making Ap₄A highly reactive. Analogues like diadenosine pentaphosphate (Ap₅A) and triphosphate (Ap₃A) exhibit similar conformational flexibility but differ in charge distribution and binding affinities. Modifications to the phosphate chain (e.g., methylene-bridging or phosphorothioate substitutions) alter hydrolysis kinetics and protein interactions, providing tools to probe Ap₄A-dependent signaling [10].

Table 1: Structural Features of Ap₄A and Key Analogues

CompoundPhosphate Chain LengthConformationKey Functional GroupsBiological Significance
Ap₃A3 phosphatesLinear/bent5′-OH, α/β/γ-phosphatesWeaker IMPDH inhibition than Ap₄A
Ap₄A4 phosphatesU-shaped (stacked adenines)5′-OH, α/β/γ/δ-phosphatesAlarmone; allosteric regulator of IMPDH
Ap₅A5 phosphatesExtended/bent5′-OH, α/β/γ/δ/ε-phosphatesSubstrate for LysRS in Myxococcus xanthus
Hydrolysis-resistant Ap₄A4 (methylated phosphates)RigidifiedMethylated δ-phosphateBlocks apoptosis; used to probe signaling

Biosynthetic Pathways of Dinucleoside Polyphosphates

Role of Aminoacyl-tRNA Synthetases in Ap₄A Synthesis

Aminoacyl-tRNA synthetases (aaRS) are the primary sources of Ap₄A in prokaryotes and eukaryotes. These enzymes catalyze Ap₄A synthesis via a non-canonical reaction that diverges from their primary function of aminoacyl-tRNA formation. During translation, aaRS enzymes activate amino acids by condensing them with ATP to form aminoacyl-adenylates (aa-AMP). When cognate tRNA is unavailable, the aa-AMP intermediate can react with a second ATP molecule instead of tRNA, producing Ap₄A and releasing the amino acid [2] [8].

Lysyl-tRNA synthetase (LysRS) is the most efficient Ap₄A producer in bacteria (e.g., E. coli) and mammals. Its activity is regulated by post-translational modifications and cofactors:

  • Phosphorylation: In mast cells, phosphorylation of human LysRS at Ser207 promotes dissociation from the multi-synthetase complex (MSC), activating Ap₄A synthesis [1].
  • Metal ions: Zn²⁺ stimulates Ap₄A synthesis by PheRS (35-fold in S. cerevisiae) and LysRS, while Mg²⁺ is essential for all aaRS [2].
  • Oxidative stress: In E. coli, hydroxyl radicals generated by aminoglycosides upregulate lysU transcription, increasing Ap₄A production 20-fold [6].

Other aaRS enzymes vary in synthetic efficiency: PheRS, LysRS, and HisRS exhibit high activity; IleRS, SerRS, and AspRS show moderate activity; ArgRS and TrpRS have undetectable activity [2].

Table 2: Aminoacyl-tRNA Synthetases Involved in Ap₄A Biosynthesis

EnzymeOrganismCofactor RequirementCatalytic EfficiencyStress Link
LysRSE. coli, HumansMg²⁺, Zn²⁺ (stimulatory)High (Kcat = 4.7 s⁻¹)Heat shock, oxidative stress
PheRSE. coli, YeastZn²⁺ (essential)HighHeavy metal exposure
SerRSThermus thermophilusMg²⁺LowNot characterized
HisRSE. coliMg²⁺HighpH stress

Non-Canonical Enzymatic Sources of Ap₄A Production

Beyond aaRS, several adenylate-forming enzymes synthesize Ap₄A as a byproduct:

  • Acyl-CoA synthetases: From Pseudomonas fragi and yeast, catalyze Ap₄A formation during fatty acid activation [2].
  • Firefly luciferase: Generates Ap₄A from luciferyl-AMP and ATP during bioluminescence [2] [4].
  • DNA/RNA ligases: Pyrococcus furiosus DNA ligase and T4 phage RNA ligase produce Ap₄A during nick-sealing reactions [2].
  • Propionate kinase (Salmonella typhimurium): Synthesizes Ap₄A via an unknown mechanism independent of aa-AMP [2].

Non-enzymatic synthesis can occur under extreme oxidative conditions where ATP molecules react spontaneously, but this is physiologically negligible [8].

Degradation Mechanisms of Ap₄A

Nudix Hydrolase Family Enzymes

The Nudix (nucleoside diphosphate linked to x) hydrolase superfamily maintains Ap₄A homeostasis by catalyzing Mg²⁺-dependent hydrolysis. These enzymes share a conserved Nudix motif (GX₅EX₇REUX₂EEXGU, where U = I/L/V) that coordinates catalytic metals. Key Ap₄A-degrading Nudix enzymes include:

  • NudT2 (human) / Ap₄A hydrolase: Hydrolyzes Ap₄A asymmetrically to AMP and ATP. Knockout increases Ap₄A 175-fold, disrupting purine metabolism [8] [9].
  • YqeK (Streptococcus pyogenes): A COG1713 family hydrolase specific for Ap₄A and Ap₅A, with kcat/Km = 1.4 × 10⁵ M⁻¹s⁻¹ [2].

Nudix enzymes recognize Ap₄A via dual adenosine-binding pockets that position the tetraphosphate chain near the catalytic site. Metal ions (Mn²⁺ or Mg²⁺) coordinate the phosphates, facilitating nucleophilic attack by water at the P⁽γ⁾-P⁽δ⁾ bond [2].

Symmetric vs. Asymmetric Hydrolysis Pathways

Ap₄A degradation occurs via two distinct mechanisms:

  • Asymmetric hydrolysis: Nudix hydrolases (e.g., NudT2, YqeK) cleave Ap₄A between the γ- and δ-phosphates, producing AMP + ATP. This dominates in gram-positive bacteria and eukaryotes [2] [8].
  • Symmetric hydrolysis: ApaH phosphatases in gram-negative bacteria (e.g., E. coli ApaH) hydrolyze Ap₄A symmetrically into two ADP molecules. This requires Mn²⁺ or Co²⁺ and involves a conserved histidine for proton transfer [2] [6].

Table 3: Ap₄A Hydrolases and Their Mechanisms

EnzymeOrganismHydrolysis SymmetryProductsMetal CofactorStructural Features
NudT2 (human)EukaryotesAsymmetricAMP + ATPMg²⁺α-β-α fold; Nudix motif
YqeKS. pyogenesAsymmetricAMP + ATPMn²⁺COG1713 domain; single adenosine pocket
ApaHE. coli, S. entericaSymmetricADP + ADPMn²⁺/Co²⁺PPP family; conserved His₁₈₇
MxApahMyxococcus xanthusSymmetricADP + ADPMn²⁺Dimer; catalytic triad Asp₁₀-Asp₁₂₅-His₁₈₇

Genetic studies confirm the physiological impact of hydrolysis: E. coli apaH mutants accumulate Ap₄A and exhibit 100-fold increased sensitivity to aminoglycosides due to membrane destabilization [6]. Similarly, B. subtilis mutants lacking Ap₄A hydrolases show dysregulated GTP biosynthesis and heat sensitivity [3].

Compounds Mentioned

  • Diadenosine tetraphosphate (Ap₄A)
  • Diadenosine pentaphosphate (Ap₅A)
  • Diadenosine triphosphate (Ap₃A)
  • Hydrolysis-resistant Ap₄A analogues
  • Asymmetrically modified Ap₄A
  • Symmetrically modified Ap₄A

Properties

Product Name

Ap4A-IN-1

IUPAC Name

(Z)-3-(Methylthio)-2-(phenylsulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile

Molecular Formula

C17H13F3N2O2S2

Molecular Weight

398.42

InChI

InChI=1S/C17H13F3N2O2S2/c1-25-16(22-13-7-5-6-12(10-13)17(18,19)20)15(11-21)26(23,24)14-8-3-2-4-9-14/h2-10,22H,1H3/b16-15-

InChI Key

PBXSVMQAIKMQCE-NXVVXOECSA-N

SMILES

N#C/C(S(=O)(C1=CC=CC=C1)=O)=C(SC)\NC2=CC=CC(C(F)(F)F)=C2

Solubility

Soluble in DMSO

Synonyms

Ap4AIN1; Ap4AIN-1; Ap4A-IN1; Ap4A IN 1

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